molecular formula C17H16N2O2 B245815 N-(2-cyanophenyl)-2-propoxybenzamide

N-(2-cyanophenyl)-2-propoxybenzamide

Cat. No.: B245815
M. Wt: 280.32 g/mol
InChI Key: RKHSYVWONCMYQQ-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-propoxybenzamide is a benzamide derivative characterized by a 2-propoxy substituent on the benzamide ring and a 2-cyanophenyl group attached to the amide nitrogen. Its molecular formula is C₁₆H₁₅N₂O₂, with a molar mass of 273.31 g/mol. The compound is synthesized via a two-step process starting from 2-aminobenzonitrile. The first step involves acryloylation under cooled conditions (0°C) in dichloromethane (DCM) with triethylamine as a base, followed by propoxylation to introduce the alkoxy group .

Crystallographic studies reveal that the compound exhibits a dihedral angle of 12.41° between the carboxamide group and the benzene ring, influencing its molecular packing. The crystal structure features parallel layers separated by 3.69 Å, which may impact its solubility and stability .

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-propoxybenzamide

InChI

InChI=1S/C17H16N2O2/c1-2-11-21-16-10-6-4-8-14(16)17(20)19-15-9-5-3-7-13(15)12-18/h3-10H,2,11H2,1H3,(H,19,20)

InChI Key

RKHSYVWONCMYQQ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among benzamide analogues significantly affect their physicochemical properties, biological activity, and safety profiles. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Dihedral Angle (°) Layer Spacing (Å)
N-(2-cyanophenyl)-2-propoxybenzamide 2-cyano, 2-propoxy C₁₆H₁₅N₂O₂ 273.31 12.41 3.69
2-pentyloxybenzamide 2-pentyloxy C₁₂H₁₇NO₂ 207.27 3.30 3.81
N-(4-Aminophenyl)-2-propoxybenzamide 4-amino, 2-propoxy C₁₆H₁₈N₂O₂ 270.33 Not reported Not reported
N,N-dimethyl-2-propoxybenzamide N,N-dimethyl, 2-propoxy C₁₂H₁₇NO₂ 207.27 Not reported Not reported
N-(2-Chloro-6-fluorophenyl)-...benzamide (1a) 2-chloro,6-fluoro, cyano Complex Not reported Not reported Not reported
  • Dihedral Angles and Packing: The 12.41° dihedral angle in this compound contrasts sharply with the 3.30° angle in 2-pentyloxybenzamide, suggesting greater steric hindrance from the cyano group. Longer alkoxy chains (e.g., pentyl vs. propoxy) increase layer spacing (3.81 Å vs. 3.69 Å), which could enhance crystallinity or thermal stability .
  • Substituent Effects: Electron-withdrawing groups (e.g., cyano in this compound) may decrease electron density on the aromatic ring, affecting reactivity or binding to biological targets. Halogenated derivatives (e.g., 1a with chloro/fluoro substituents) often exhibit improved metabolic stability and target affinity due to halogen electronegativity .

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